

# An In-depth Technical Guide to the Physicochemical Properties of Coniferyl Acetate

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## Compound of Interest

Compound Name: Coniferyl acetate

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## Introduction

**Coniferyl acetate**, an acetate ester derived from the formal condensation of the allylic hydroxy function of coniferyl alcohol with acetic acid, is a phenylpropanoid of significant interest in various scientific domains.[1] As a naturally occurring compound found in plants like *Alpinia galanga* and *Olearia teretifolia*, it plays a role in the biosynthesis of other important volatile compounds.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of **coniferyl acetate**, detailed experimental protocols for their determination, and a visualization of its role in a key biosynthetic pathway.

## Physicochemical Properties

A summary of the key physicochemical properties of **coniferyl acetate** is presented in Table 1. It is important to note that while some properties have been computationally estimated, experimentally determined values are also included where available.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>4</sub>	[2]
Molecular Weight	222.24 g/mol	[2]
IUPAC Name	[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate	[2]
Synonyms	(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate, coniferyl-9-O-acetate	[2][3]
CAS Number	94930-81-1	[2]
Physical Description	Solid (predicted)	[4]
Boiling Point	375.00 to 376.00 °C (estimated)	[3]
logP (o/w)	2.00 - 2.392 (estimated)	[3]
Water Solubility	449 mg/L at 25 °C (estimated)	[3]
Flash Point	143.70 °C (estimated)	[3]

## Spectral Data

The structural elucidation of **coniferyl acetate** is supported by various spectroscopic techniques.

## Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **coniferyl acetate** is available, providing information on its fragmentation pattern upon electron ionization. The mass spectrum is a critical tool for the identification and quantification of this compound in complex mixtures.[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated experimental  $^1\text{H}$  NMR spectrum for **coniferyl acetate** is not readily available in the reviewed literature, predicted spectra can be generated based on its chemical structure. The  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the propenyl side chain, the methylene protons adjacent to the acetate group, the methoxy group protons, and the acetate methyl protons.

A  $^{13}\text{C}$  NMR spectrum of a tert-butyldimethylsilyl (TBS) protected derivative of **coniferyl acetate** has been reported, which can provide valuable information about the carbon skeleton of the molecule.

## Experimental Protocols

The following section details the methodologies for determining the key physicochemical and spectral properties of **coniferyl acetate**. These are generalized protocols that can be adapted for this specific compound.

### Melting Point Determination

**Objective:** To determine the temperature range over which **coniferyl acetate** transitions from a solid to a liquid.

**Methodology:**

- **Sample Preparation:** A small, finely powdered sample of solid **coniferyl acetate** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a steady rate (e.g., 1-2  $^{\circ}\text{C}$  per minute) near the expected melting point.
  - The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the **coniferyl acetate** molecule.

Methodology:

- **Sample Preparation:** A sample of **coniferyl acetate** (typically 5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Apparatus:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Procedure:**
  - The NMR tube is placed in the spectrometer's probe.
  - The magnetic field is shimmed to achieve homogeneity.
  - For  $^1\text{H}$  NMR, a standard one-pulse experiment is performed to acquire the spectrum.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
  - The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
  - The spectrum is then phased, baseline corrected, and the chemical shifts of the signals are referenced to TMS (0 ppm).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **coniferyl acetate**.

Methodology:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized before ionization.

- Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

## Infrared (IR) Spectroscopy

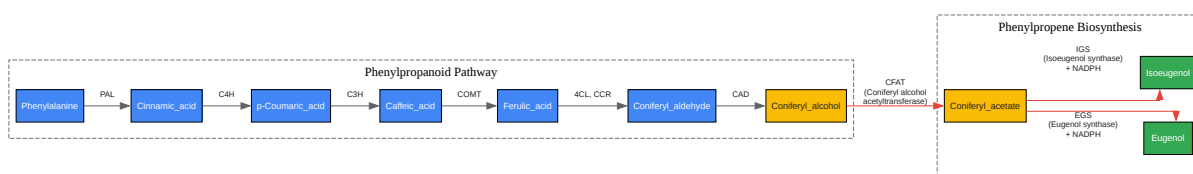
Objective: To identify the functional groups present in the **coniferyl acetate** molecule.

Methodology:

- Sample Preparation:
  - For a solid sample, a KBr pellet can be prepared by mixing a small amount of **coniferyl acetate** with dry potassium bromide and pressing the mixture into a transparent disk.
  - Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
- Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:
  - A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded.
  - The sample is placed in the spectrometer's beam path.
  - The infrared spectrum is recorded by measuring the absorption of infrared radiation at different wavenumbers.
  - The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

## Biosynthetic Pathway Involvement

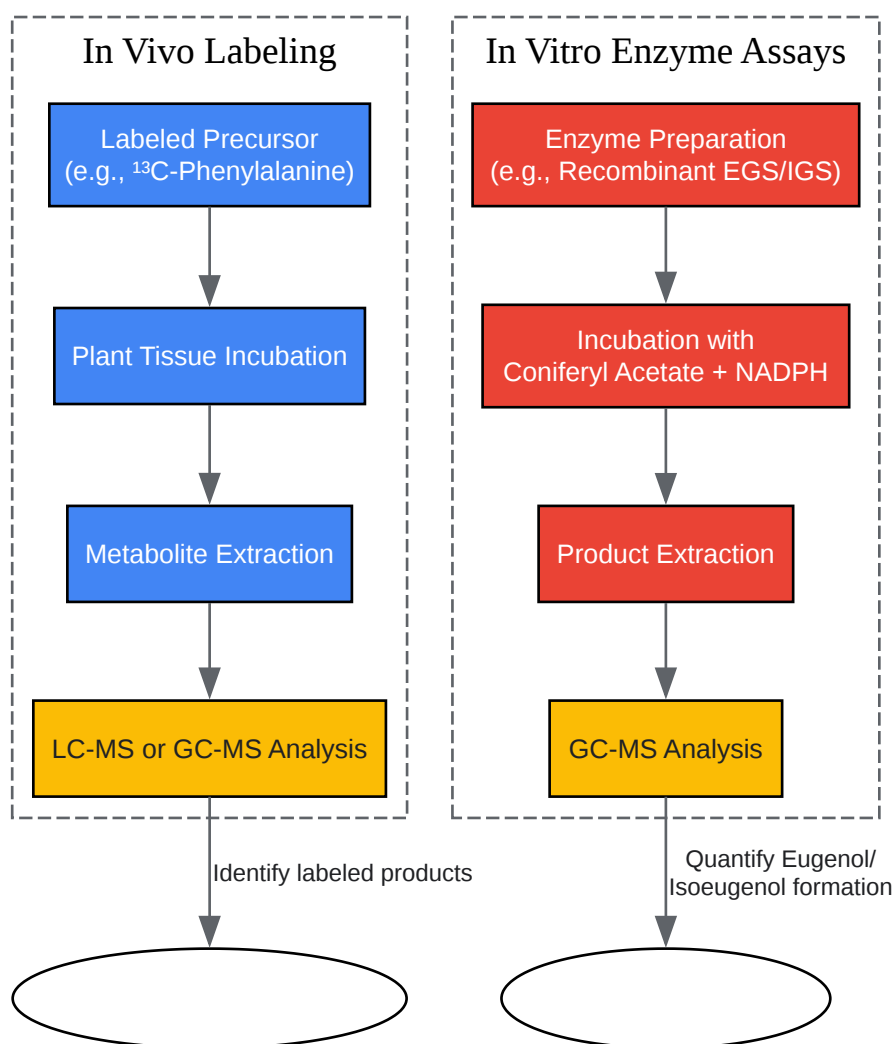
**Coniferyl acetate** is a key intermediate in the biosynthesis of the phenylpropenes eugenol and isoeugenol, which are important flavor and fragrance compounds.[5] The pathway involves the acetylation of coniferyl alcohol to form **coniferyl acetate**, followed by a reduction reaction.[6][7]



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Caption: Biosynthesis of Eugenol and Isoeugenol from Phenylalanine via **Coniferyl Acetate**.

The experimental workflow for elucidating this pathway typically involves the use of labeled precursors and enzymatic assays.



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Caption: Experimental Workflow for Studying Phenylpropene Biosynthesis.

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